molecular formula C5H5ClIN3S B13115816 4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine

4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine

Cat. No.: B13115816
M. Wt: 301.54 g/mol
InChI Key: QEGUVFRMAIHKIK-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 6-chloro-2-(methylthio)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 6-Chloro-2-(methylthio)pyrimidin-4-amine

Uniqueness

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula

C5H5ClIN3S

Molecular Weight

301.54 g/mol

IUPAC Name

6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H5ClIN3S/c1-11-5-9-3(6)2(7)4(8)10-5/h1H3,(H2,8,9,10)

InChI Key

QEGUVFRMAIHKIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)I)N

Origin of Product

United States

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